
2,4-Di-tert-butyl-5-nitrophenyl methyl carbonate-d10
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,4-Di-tert-butyl-5-nitrophenyl methyl carbonate-d10 is a chemical compound with the molecular formula C16H23NO5. It is an isotopically labeled form of 2,4-Di-tert-butyl-5-nitrophenyl methyl carbonate, where some hydrogen atoms are replaced with deuterium (d10). This compound is used as an intermediate in the synthesis of various pharmaceuticals, including Ivacaftor, which is used in the treatment of cystic fibrosis .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Di-tert-butyl-5-nitrophenyl methyl carbonate-d10 typically involves the reaction of 2,4-Di-tert-butyl-5-nitrophenol with methyl chloroformate in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the methyl chloroformate .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography .
Analyse Chemischer Reaktionen
Types of Reactions
2,4-Di-tert-butyl-5-nitrophenyl methyl carbonate-d10 undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The methyl carbonate group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Major Products
Reduction: 2,4-Di-tert-butyl-5-aminophenyl methyl carbonate-d10.
Substitution: Various substituted phenyl methyl carbonates depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2,4-Di-tert-butyl-5-nitrophenyl methyl carbonate-d10 is used in scientific research for several applications:
Chemistry: As an intermediate in the synthesis of complex organic molecules.
Biology: In the study of enzyme-catalyzed reactions involving carbonate esters.
Medicine: In the synthesis of pharmaceuticals such as Ivacaftor, which is used to treat cystic fibrosis.
Industry: As a precursor in the production of specialty chemicals.
Wirkmechanismus
The mechanism of action of 2,4-Di-tert-butyl-5-nitrophenyl methyl carbonate-d10 involves its conversion to active intermediates in biochemical pathways. For example, in the synthesis of Ivacaftor, it acts as a building block that undergoes further chemical transformations to produce the active drug. The molecular targets and pathways involved depend on the specific application and the final product synthesized .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,4-Di-tert-butyl-5-nitrophenyl methyl carbonate: The non-deuterated form of the compound.
2,4-Di-tert-butyl-5-aminophenyl methyl carbonate: The reduced form of the compound.
2,4-Di-tert-butyl-5-nitrophenyl ethyl carbonate: An analog with an ethyl carbonate group instead of a methyl carbonate group.
Uniqueness
2,4-Di-tert-butyl-5-nitrophenyl methyl carbonate-d10 is unique due to its isotopic labeling with deuterium, which makes it useful in studies involving isotopic effects and in tracing the metabolic pathways of drugs. This labeling can provide insights into the pharmacokinetics and pharmacodynamics of the compounds synthesized from it .
Eigenschaften
Molekularformel |
C16H23NO5 |
|---|---|
Molekulargewicht |
319.42 g/mol |
IUPAC-Name |
[4-tert-butyl-2-deuterio-6-[1,1,1,3,3,3-hexadeuterio-2-(trideuteriomethyl)propan-2-yl]-3-nitrophenyl] methyl carbonate |
InChI |
InChI=1S/C16H23NO5/c1-15(2,3)10-8-11(16(4,5)6)13(22-14(18)21-7)9-12(10)17(19)20/h8-9H,1-7H3/i4D3,5D3,6D3,9D |
InChI-Schlüssel |
QBDLLAFFRJOLHZ-RUYWXRBOSA-N |
Isomerische SMILES |
[2H]C1=C(C(=CC(=C1OC(=O)OC)C(C([2H])([2H])[2H])(C([2H])([2H])[2H])C([2H])([2H])[2H])C(C)(C)C)[N+](=O)[O-] |
Kanonische SMILES |
CC(C)(C)C1=CC(=C(C=C1[N+](=O)[O-])OC(=O)OC)C(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


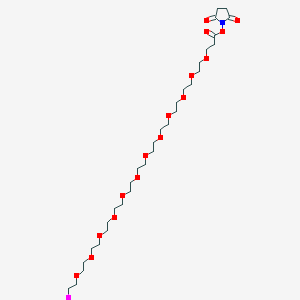
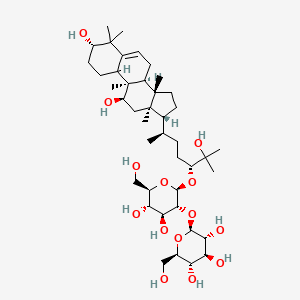
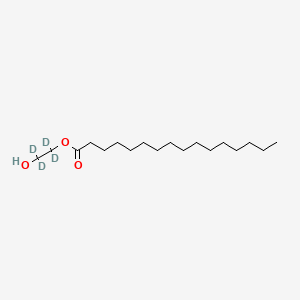

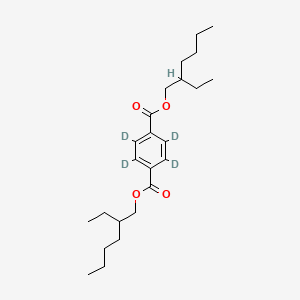
![3-[(Prop-2-en-1-yl)amino]propane-1,2-diol-d5](/img/structure/B12426922.png)

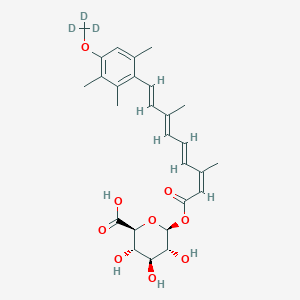


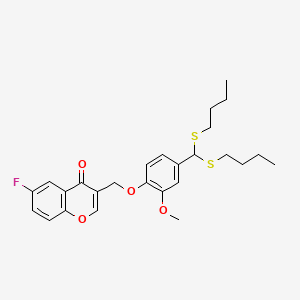
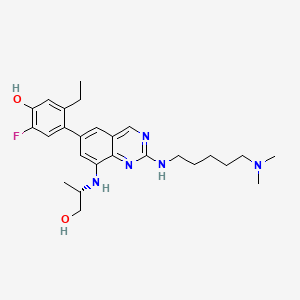
![(4S)-4-[[(2R)-2-[2-[2-[[(2S)-1-[(2R)-2-[[(2S)-5-amino-2-(methylamino)-5-oxopentyl]amino]-3-hydroxypropyl]pyrrolidin-2-yl]methylamino]ethylamino]ethylamino]-3-hydroxypropyl]amino]-5-[[(2R)-1-[[(2S)-5-(diaminomethylideneamino)-1-[2-[2-[2-[[(2S)-1-[2-[[(2S)-5-(diaminomethylideneamino)-1-[(2S)-2-[[[(2S)-5-(diaminomethylideneamino)-1-[[(2S)-1,4-diamino-4-oxobutan-2-yl]amino]pentan-2-yl]amino]methyl]pyrrolidin-1-yl]pentan-2-yl]amino]ethylamino]-4-methylpentan-2-yl]amino]ethylamino]ethylamino]ethylamino]pentan-2-yl]amino]-3-hydroxypropan-2-yl]amino]pentanamide](/img/structure/B12426959.png)

